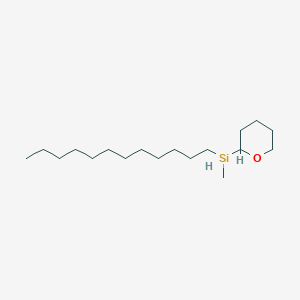

Dodecyl-methyl-(oxan-2-yl)silane

CAS No.: 68037-76-3

Cat. No.: VC20428364

Molecular Formula: C18H38OSi

Molecular Weight: 298.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68037-76-3 |

|---|---|

| Molecular Formula | C18H38OSi |

| Molecular Weight | 298.6 g/mol |

| IUPAC Name | dodecyl-methyl-(oxan-2-yl)silane |

| Standard InChI | InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3 |

| Standard InChI Key | CNPNCCZOMSLZRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC[SiH](C)C1CCCCO1 |

Introduction

Dodecyl-methyl-(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a dodecyl group, a methyl group, and an oxan-2-yl moiety. This compound belongs to the broader class of silanes, which are widely studied for their diverse applications in materials science, surface chemistry, and organic synthesis.

Synthesis

The synthesis of dodecyl-methyl-(oxan-2-yl)silane typically involves hydrosilylation reactions or coupling strategies using silicon-based precursors. A general pathway might include:

-

Preparation of Oxan-2-yl Precursors: The oxan-2-yl group can be introduced via ring-opening reactions of epoxides using suitable nucleophiles.

-

Silicon Functionalization: The silicon atom is functionalized with methyl and dodecyl groups through controlled alkylation or substitution reactions.

-

Final Coupling: The oxan-2-yl moiety is attached to the silicon center using catalytic methods such as platinum-catalyzed hydrosilylation.

Applications

Dodecyl-methyl-(oxan-2-yl)silane has potential applications in several fields due to its amphiphilic nature and reactivity:

-

Surface Modification: The compound can be used as a silane coupling agent to modify surfaces for improved adhesion or hydrophobicity.

-

Polymer Chemistry: It may act as a precursor in the synthesis of organosilicon-based polymers or coatings.

-

Biomedical Applications: The ether functionality suggests potential use in biocompatible materials or drug delivery systems.

-

Catalysis: The compound could serve as a ligand or intermediate in catalytic processes involving silicon.

Analytical Characterization

To confirm the structure and purity of dodecyl-methyl-(oxan-2-yl)silane, the following analytical techniques are employed:

-

NMR Spectroscopy:

-

NMR: Identifies proton environments in the alkyl chains and oxan group.

-

NMR: Confirms carbon connectivity.

-

NMR: Provides information on the silicon center.

-

-

Infrared (IR) Spectroscopy:

-

Detects Si-C, Si-O, and C-O stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Determines molecular weight and fragmentation patterns.

-

-

Elemental Analysis:

-

Confirms the empirical formula by quantifying carbon, hydrogen, oxygen, and silicon content.

-

Research Findings

Studies on similar organosilicon compounds suggest that dodecyl-methyl-(oxan-2-yl)silane would exhibit:

-

Thermal Stability:

-

High decomposition temperatures due to the robust Si-C bonds.

-

-

Hydrophobic Properties:

-

The long dodecyl chain imparts hydrophobicity, making it useful for water-repellent coatings.

-

-

Reactivity with Hydroxyl Groups:

-

Reacts readily with hydroxyl-containing surfaces (e.g., silica) to form covalent bonds.

-

Limitations and Challenges

Despite its promising applications, some challenges include:

-

Limited water solubility, which may restrict its use in aqueous systems.

-

Potential environmental concerns related to silanes if not handled properly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume